

Application Notes and Protocols for Brigatinib in NSCLC Cell Culture Assays

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Compound of Interest

Compound Name: Brigatinib C

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Introduction

Brigatinib (brand name ALUNBRIG®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).^{[1][2]} It is indicated for the treatment of adult patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).^[1] Brigatinib exhibits activity against a wide range of ALK resistance mutations that can emerge during treatment with first-generation ALK inhibitors like crizotinib.^{[3][4]} Beyond ALK, brigatinib also demonstrates inhibitory activity against ROS1 and mutated forms of the Epidermal Growth Factor Receptor (EGFR).^{[2][5]} These application notes provide detailed protocols for assessing the in vitro efficacy of brigatinib in NSCLC cell lines, along with key quantitative data and a summary of its mechanism of action.

Mechanism of Action

Brigatinib functions as an ATP-competitive inhibitor of ALK, binding to the kinase domain and preventing autophosphorylation.^{[1][2]} This action blocks the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the STAT3, PI3K/AKT, and RAS/MAPK (ERK1/2) pathways.^[1] Inhibition of these pathways ultimately leads to decreased cell proliferation and tumor growth.^[1]

Quantitative Data Summary

The following tables summarize the in vitro potency of brigatinib against various kinases and cell lines.

Table 1: Kinase Inhibitory Activity of Brigatinib

Kinase Target	IC50 (nmol/L)
ALK	0.6[4]
ROS1	1.9[4][5]
FLT3	2.1[4][5]
IGF-1R	158[3]
EGFR (T790M)	29-160[5]
ALK (L1196M)	1.7[4]
ALK (G1202R)	4.9[4]

IC50 values represent the concentration of brigatinib required to inhibit the activity of the specified kinase by 50%.

Table 2: Cellular Activity of Brigatinib in NSCLC and Other Cell Lines

Cell Line	ALK Status	GI50 (nmol/L)	IC50 (ALK Phosphorylation, nmol/L)
Karpas-299 (ALCL)	NPM-ALK	4-31	1.5-12
H2228 (NSCLC)	EML4-ALK	4-31	1.5-12
H3122 (NSCLC)	EML4-ALK	4-31	1.5-12
ALK-Negative Cell Lines	Negative	503-2,387	Not Applicable

GI50 values represent the concentration of brigatinib required to inhibit cell growth by 50%.[\[3\]](#)

Experimental Protocols

I. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the dose-dependent effect of brigatinib on the viability of NSCLC cell lines.

Materials:

- ALK-positive NSCLC cell lines (e.g., H3122, H2228)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)[\[2\]](#)
- Brigatinib (dissolved in DMSO to create a stock solution)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (for formazan crystal solubilization)
- Multi-well spectrophotometer (plate reader)

Procedure:

- Cell Seeding:
 - Culture ALK-positive NSCLC cells (e.g., H3122, H2228) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ humidified atmosphere. [\[2\]](#)
 - Trypsinize and resuspend cells in fresh medium. Perform a cell count to determine cell density.

- Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete growth medium.
- Incubate the plate overnight to allow for cell attachment.
- Brigatinib Treatment:
 - Prepare serial dilutions of brigatinib in complete growth medium from your stock solution. A suggested concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO) at the same concentration as the highest brigatinib dose.
 - Carefully remove the medium from the wells and add 100 μ L of the prepared brigatinib dilutions or vehicle control.
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
 - After the 72-hour incubation, add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
- Formazan Solubilization and Absorbance Reading:
 - Carefully remove the medium containing MTT from each well.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
 - Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

II. Western Blot for ALK Phosphorylation

This protocol is used to assess the inhibitory effect of brigatinib on ALK phosphorylation and downstream signaling pathways.

Materials:

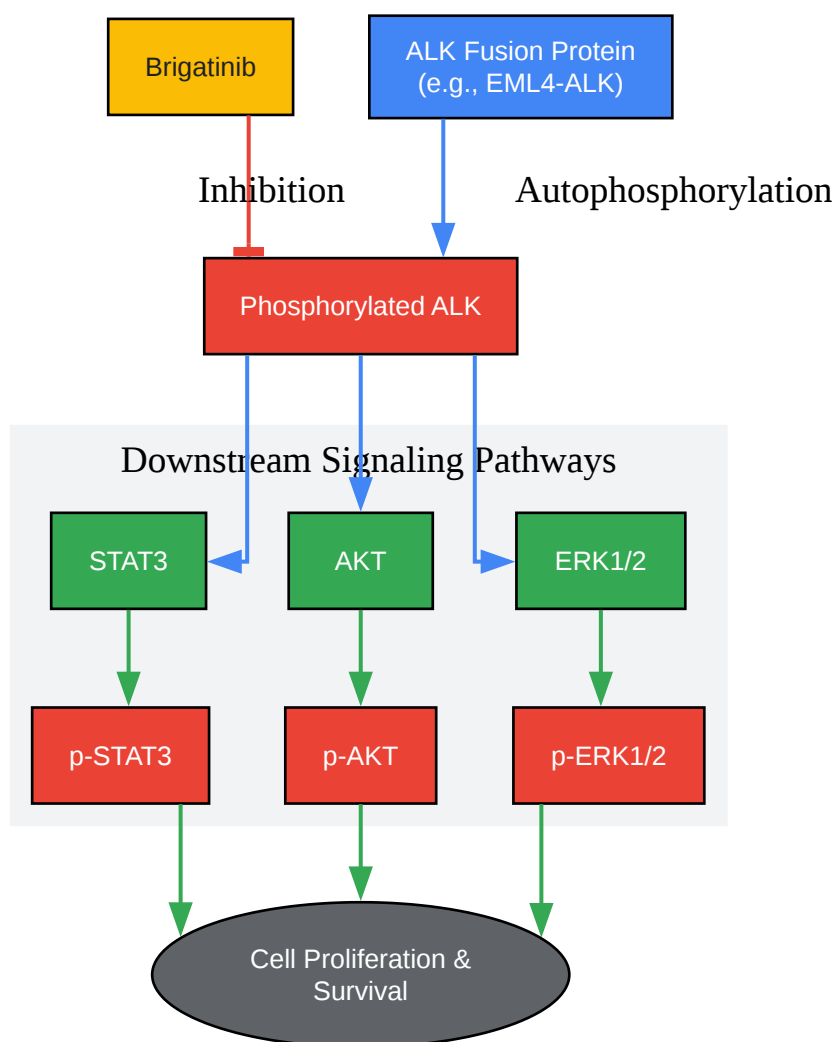
- ALK-positive NSCLC cell lines
- 6-well cell culture plates
- Brigatinib
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

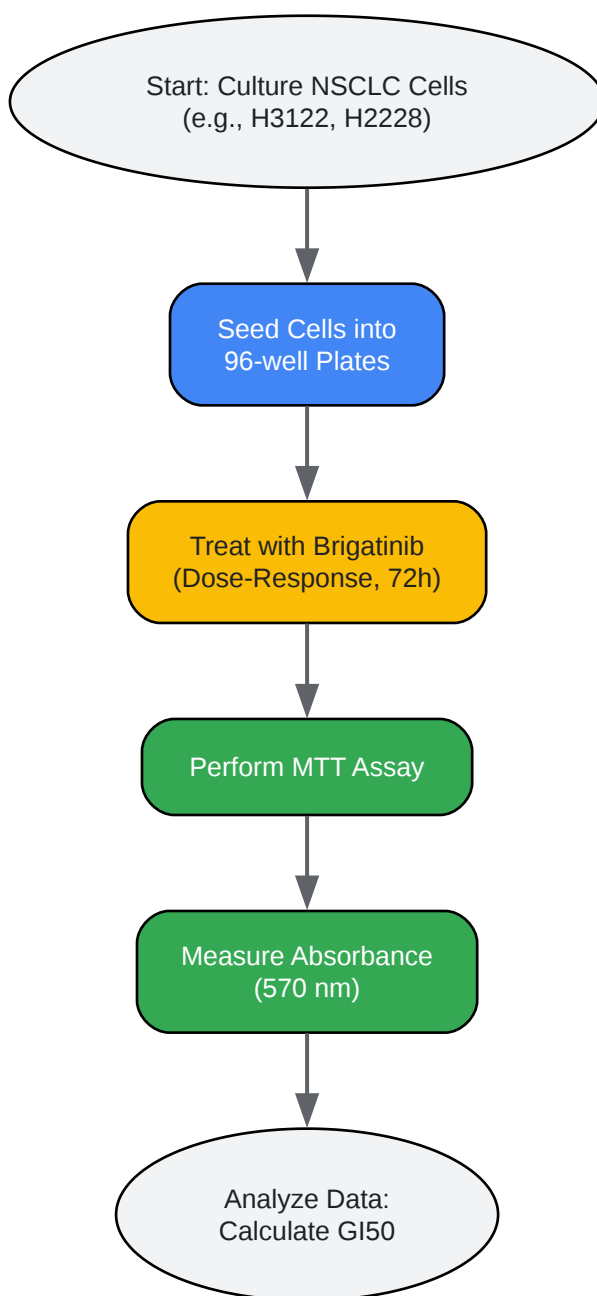
Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat cells with various concentrations of brigatinib (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control for a specified time (e.g., 2-6 hours).
 - Wash the cells with ice-cold PBS and lyse them with lysis buffer.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts for each sample and prepare them for electrophoresis.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the desired primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and apply the chemiluminescent substrate.
 - Visualize the protein bands using an imaging system.

Visualizations





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